molecular formula C11H14BrN B1283440 1-Benzyl-3-bromopyrrolidine CAS No. 38042-74-9

1-Benzyl-3-bromopyrrolidine

Cat. No.: B1283440
CAS No.: 38042-74-9
M. Wt: 240.14 g/mol
InChI Key: VOXJTPBOJBQGSL-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromopyrrolidine is a chemical compound with the molecular formula C11H14BrN and a molecular weight of 240.14 g/mol It is a brominated derivative of pyrrolidine, characterized by a benzyl group attached to the nitrogen atom and a bromine atom at the third position of the pyrrolidine ring

Preparation Methods

1-Benzyl-3-bromopyrrolidine can be synthesized through several methods. One common approach involves the hydrohalogenation of 1-benzyl-3-pyrroline using hydrobromic acid (HBr). The reaction is typically carried out at elevated temperatures (120-125°C) using a 60% aqueous HBr solution . Another method involves the bromination of 1-benzylpyrrolidine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for higher yields and purity.

Chemical Reactions Analysis

1-Benzyl-3-bromopyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, N-bromosuccinimide, and various catalysts for coupling reactions. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-Benzyl-3-bromopyrrolidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromopyrrolidine involves its interaction with specific molecular targets. The bromine atom and the benzyl group play crucial roles in its reactivity and binding affinity. The compound can interact with proteins and enzymes, potentially affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

1-Benzyl-3-bromopyrrolidine can be compared with other similar compounds, such as:

    1-Benzyl-3-chloropyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    1-Benzyl-3-iodopyrrolidine: Contains an iodine atom, which may exhibit different reactivity and properties.

    1-Benzyl-3-fluoropyrrolidine: Fluorine substitution can significantly alter the compound’s characteristics.

The uniqueness of this compound lies in its specific reactivity and the balance of steric and electronic effects provided by the bromine atom .

Properties

IUPAC Name

1-benzyl-3-bromopyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXJTPBOJBQGSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1Br)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40569868
Record name 1-Benzyl-3-bromopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38042-74-9
Record name 1-Benzyl-3-bromopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40569868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzyl-3-bromopyrrolidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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